Cas no 1428352-84-4 (2-(2-methylphenoxy)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]ethan-1-one)

2-(2-Methylphenoxy)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]ethan-1-one is a synthetic organic compound featuring a piperidine core substituted with a pyridinyloxy group and an ethanone moiety linked to a 2-methylphenoxy fragment. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly due to the presence of both aromatic and heterocyclic components, which may confer bioactivity or serve as a scaffold for further derivatization. The compound’s distinct functional groups—ether, ketone, and piperidine—offer versatility in chemical modifications, making it valuable for research in medicinal chemistry or drug discovery. Its purity and stability under standard conditions ensure consistent performance in synthetic applications.
2-(2-methylphenoxy)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]ethan-1-one structure
1428352-84-4 structure
Product Name:2-(2-methylphenoxy)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]ethan-1-one
CAS No:1428352-84-4
MF:C19H22N2O3
MW:326.389585018158
CID:5402910
Update Time:2025-06-19

2-(2-methylphenoxy)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Methylphenoxy)-1-[4-(2-pyridinyloxy)-1-piperidinyl]ethanone
    • 2-(2-methylphenoxy)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]ethan-1-one
    • Inchi: 1S/C19H22N2O3/c1-15-6-2-3-7-17(15)23-14-19(22)21-12-9-16(10-13-21)24-18-8-4-5-11-20-18/h2-8,11,16H,9-10,12-14H2,1H3
    • InChI Key: UEGHEZWXXRFKJI-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCC(OC2=NC=CC=C2)CC1)COC1=CC=CC=C1C

Experimental Properties

  • Density: 1.181±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 508.3±50.0 °C(Predicted)
  • pka: 3.82±0.12(Predicted)

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2-(2-methylphenoxy)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]ethan-1-one Related Literature

Additional information on 2-(2-methylphenoxy)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]ethan-1-one

Introduction to 2-(2-methylphenoxy)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]ethan-1-one (CAS No. 1428352-84-4)

2-(2-methylphenoxy)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 1428352-84-4, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule represents a novel structural motif that has garnered attention due to its potential therapeutic applications and its unique chemical properties. The compound features a combination of aromatic rings, heterocyclic structures, and functional groups that make it a promising candidate for further investigation in drug discovery and development.

The nomenclature of this compound provides insight into its chemical architecture. The presence of a methylphenoxy group at the 2-position and a pyridin-2-yloxy group linked to a piperidine ring suggests a complex interplay of electronic and steric effects that could influence its biological activity. These structural elements are often employed in the design of bioactive molecules, particularly in the development of central nervous system (CNS) therapeutics, where precise modulation of receptor interactions is crucial.

In recent years, there has been growing interest in the exploration of piperidine derivatives as pharmacophores due to their favorable pharmacokinetic profiles and ability to interact with a wide range of biological targets. The incorporation of a pyridin-2-yloxy moiety into the piperidine scaffold enhances the compound's solubility and bioavailability, making it an attractive candidate for oral administration. Furthermore, the methylphenoxy group introduces additional hydrophobicity, which can be tailored to optimize binding affinity to biological targets.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The combination of pyridine and piperidine heterocycles is frequently observed in drugs that target neurotransmitter systems, such as serotonin and dopamine receptors. Preclinical studies have suggested that molecules with similar structural features may exhibit properties relevant to conditions such as depression, anxiety, and cognitive dysfunction. The specific arrangement of functional groups in 2-(2-methylphenoxy)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]ethan-1-one may confer selectivity for certain receptors or enzymes, thereby minimizing side effects associated with broader-spectrum drugs.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include nucleophilic substitution reactions, condensation reactions, and functional group transformations. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions may be employed to construct the desired carbon-carbon bonds efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the intermediate and final products, ensuring compliance with pharmaceutical-grade standards.

From a computational chemistry perspective, molecular modeling studies can provide valuable insights into the binding mode of this compound with potential biological targets. Techniques such as docking simulations and molecular dynamics (MD) simulations allow researchers to predict how the molecule interacts with proteins or enzymes at an atomic level. These predictions can guide further modifications to enhance potency, selectivity, and metabolic stability. Additionally, quantum mechanical calculations can help elucidate electronic structure-property relationships, aiding in the rational design of analogs with improved characteristics.

The pharmacological evaluation of 2-(2-methylphenoxy)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]ethan-1-one has been conducted using both in vitro and in vivo models. In vitro assays have focused on assessing interactions with relevant receptors and enzymes, while animal studies aim to evaluate efficacy and safety profiles. Initial findings suggest that this compound exhibits promising activity in preclinical models relevant to CNS disorders. However, further studies are needed to fully understand its mechanism of action and long-term effects.

The development pipeline for this compound is still in its early stages, but it represents an exciting opportunity for researchers working in medicinal chemistry. Collaborations between academic institutions and pharmaceutical companies could accelerate progress by combining experimental expertise with computational resources. As our understanding of disease mechanisms continues to evolve, compounds like 1428352-84-4 may play a crucial role in developing next-generation therapeutics.

In conclusion,2-(2-methylphenoxy)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]ethan-1-one (CAS No. 1428352-84-4) is a structurally complex molecule with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further exploration in drug discovery programs targeting neurological disorders. With continued advancements in synthetic chemistry and computational biology, this compound may contribute to the development of novel treatments that address unmet medical needs.

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